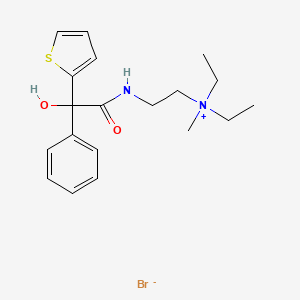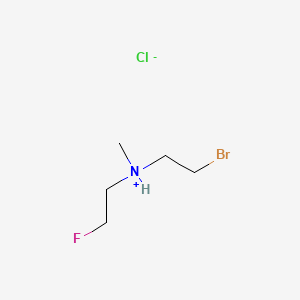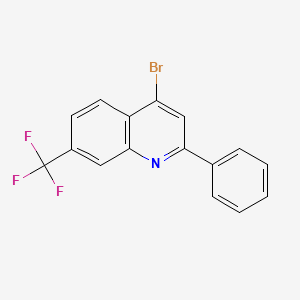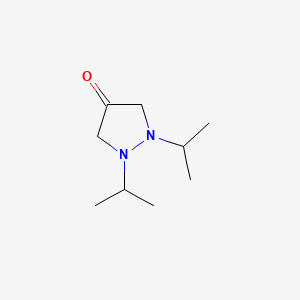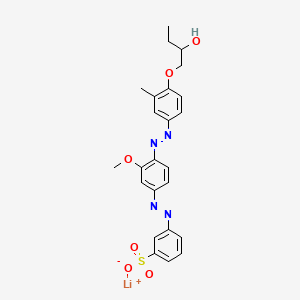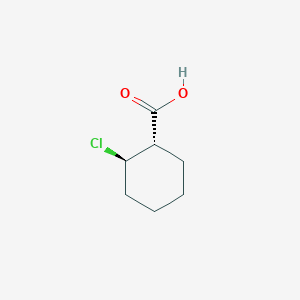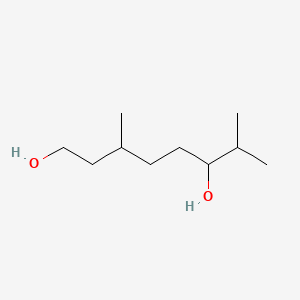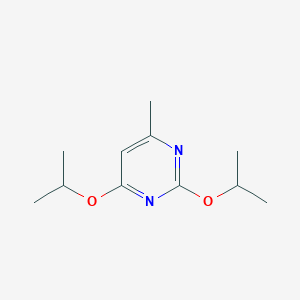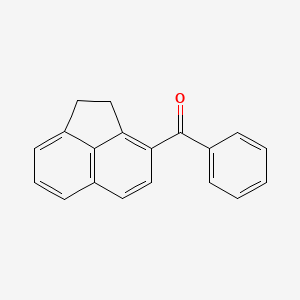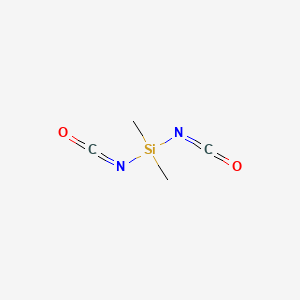
Diisocyanatodimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisocyanatodimethylsilane is a chemical compound with the molecular formula C₄H₆N₂O₂Si. It is characterized by the presence of two isocyanate groups attached to a silicon atom, making it a unique organosilicon compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisocyanatodimethylsilane can be synthesized through the reaction of dimethylchlorosilane with phosgene and ammonia. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH₃)₂SiCl₂+COCl₂+NH₃→(CH₃)₂Si(NCO)₂+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the toxic and reactive intermediates. The process requires stringent safety measures to prevent exposure to hazardous chemicals such as phosgene .
Análisis De Reacciones Químicas
Types of Reactions
Diisocyanatodimethylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form dimethylsilanediol and carbon dioxide.
Polymerization: Can react with diols or diamines to form polyurethanes or polyureas.
Substitution: The isocyanate groups can be substituted with other nucleophiles such as alcohols or amines.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Polymerization: Requires catalysts such as dibutyltin dilaurate and is conducted at elevated temperatures.
Substitution: Involves nucleophiles like alcohols or amines under mild conditions.
Major Products
Hydrolysis: Produces dimethylsilanediol and carbon dioxide.
Polymerization: Forms polyurethanes or polyureas.
Substitution: Yields carbamates or ureas depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diisocyanatodimethylsilane has several applications in scientific research:
Polymer Chemistry: Used as a building block for synthesizing polyurethanes and polyureas with unique properties.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical devices due to its reactivity and ability to form stable polymers
Mecanismo De Acción
The mechanism of action of diisocyanatodimethylsilane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as water, alcohols, and amines, leading to the formation of various products. The molecular targets include hydroxyl and amino groups in other molecules, facilitating the formation of urethane or urea linkages. This reactivity is harnessed in polymerization reactions to create materials with desired properties .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes.
Isophorone diisocyanate (IPDI): Another aliphatic diisocyanate with applications in coatings and elastomers.
Methylenediphenyl diisocyanate (MDI): An aromatic diisocyanate widely used in the production of rigid foams and elastomers.
Toluene diisocyanate (TDI): An aromatic diisocyanate used in flexible foams and coatings
Uniqueness
Diisocyanatodimethylsilane is unique due to its silicon backbone, which imparts distinct properties compared to other diisocyanates. The presence of silicon can enhance the thermal stability and flexibility of the resulting polymers, making it valuable for specific applications in materials science and engineering .
Propiedades
Número CAS |
5587-62-2 |
|---|---|
Fórmula molecular |
C4H6N2O2Si |
Peso molecular |
142.19 g/mol |
Nombre IUPAC |
diisocyanato(dimethyl)silane |
InChI |
InChI=1S/C4H6N2O2Si/c1-9(2,5-3-7)6-4-8/h1-2H3 |
Clave InChI |
ICFCQEJDICSLOV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)
